Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene moiety and the piperidine ring. Common reagents used in these reactions include ethyl chloroformate, dimethylthiophene, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Industry: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A related compound with a simpler structure, used in various synthetic applications.
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is unique due to its combination of a quinoxaline core, thiophene moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including a piperidine ring, a quinoxaline moiety, and a thiophene ring. The presence of the ethoxycarbonyl group contributes to its solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₄S |
Molecular Weight | 378.42 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoxaline and thiophene structures are known for their roles in modulating enzyme activity and receptor interactions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and signal transduction.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study demonstrated that a related quinoxaline derivative inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's thiophene component is associated with antimicrobial activity. Research has shown that similar thiophene derivatives possess broad-spectrum antibacterial effects.
- Case Study 2 : A derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may have potential as an antimicrobial agent.
Neuroprotective Effects
Some studies suggest neuroprotective effects linked to the modulation of neurotransmitter systems. The piperidine structure may enhance blood-brain barrier permeability, allowing for central nervous system action.
- Case Study 3 : In vitro studies indicated that derivatives improved neuronal survival in models of neurodegeneration by reducing oxidative stress markers.
Pharmacological Studies
Pharmacological evaluations have shown promising results regarding the safety and efficacy of this compound.
Study Type | Findings |
---|---|
In vitro cytotoxicity assays | IC₅₀ values suggest low toxicity |
Animal model studies | Significant reduction in tumor size |
Pharmacokinetic profiles | Favorable absorption and distribution |
Properties
Molecular Formula |
C25H30N4O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S/c1-5-32-24(30)17-11-13-29(14-12-17)22-21(26-18-9-7-8-10-19(18)27-22)28-23-20(25(31)33-6-2)15(3)16(4)34-23/h7-10,17H,5-6,11-14H2,1-4H3,(H,26,28) |
InChI Key |
YJJQQZBZLZBIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OCC |
Origin of Product |
United States |
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